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Compound of Interest

Compound Name: 4-Bromo-2-cyclopropoxypyridine

Cat. No.: B596339 Get Quote

A comparative guide to the structure-activity relationship (SAR) of 4-Aryl-6-(2,5-

dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs reveals critical insights into

their cytotoxic potential against various cancer cell lines. This analysis is based on the findings

from a study that synthesized a series of these compounds and evaluated their antiproliferative

effects.[1][2][3]

Structure-Activity Relationship Analysis
The core structure consists of a 2-methoxypyridine-3-carbonitrile scaffold with a 2,5-

dichlorothiophen group at the 6-position and a variable aryl substituent at the 4-position. The

cytotoxic activity of these analogs was assessed against three human cancer cell lines: liver

(HepG2), prostate (DU145), and breast (MBA-MB-231). The results, summarized in the table

below, indicate that the nature and substitution pattern of the aryl group at the 4-position

significantly influence the cytotoxic potency.[1][2][3]
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Compound
R (Aryl Group
at 4-position)

HepG2 DU145 MBA-MB-231

5a Phenyl >100 >100 >100

5b 4-Tolyl >100 >100 >100

5c 4-Methoxyphenyl >100 >100 >100

5d 4-Bromophenyl 1.53 4.33 2.16

5e 2-Methoxyphenyl 10.32 12.45 15.67

5f
2,4-

Dimethoxyphenyl
8.76 9.87 11.23

5g
3,4-

Dimethoxyphenyl
2.45 3.12 2.89

5h

3,4,5-

Trimethoxypheny

l

1.53 2.87 1.98

5i
3-Bromo-4-

methoxyphenyl
1.53 1.87 1.65

5-Fluorouracil (Standard) 1.65 5.23 3.54

Data extracted from "The Synthesis, Characterization, Cytotoxic Activity Assessment and

Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-

carbonitriles".[1][2][3][4][5]

From the data, several key SAR observations can be made:

Unsubstituted or simple alkyl/alkoxy substitutions on the phenyl ring at the 4-position

(compounds 5a-5c) result in a lack of cytotoxic activity (IC50 > 100 µM).

The introduction of a halogen (bromo group) at the 4-position of the phenyl ring (compound

5d) leads to a dramatic increase in cytotoxicity across all three cell lines.[1]
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Multiple methoxy substitutions on the phenyl ring also enhance cytotoxic activity. For

instance, the trimethoxyphenyl analog (5h) and the 3,4-dimethoxyphenyl analog (5g) show

potent activity.[1]

A combination of bromo and methoxy substituents on the phenyl ring (compound 5i) results

in the most potent analog in this series, with IC50 values comparable to or better than the

standard chemotherapeutic agent, 5-Fluorouracil.[1]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized 2-methoxypyridine-3-carbonitrile analogs was

determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

[6][7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an

indicator of cell viability.

Procedure:

Cell Seeding: The cancer cell lines (HepG2, DU145, and MBA-MB-231) were seeded in 96-

well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a

humidified atmosphere with 5% CO2.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for an additional 48 hours.

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-

buffered saline (PBS) was added to each well, and the plates were incubated for another 4

hours.

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the purple formazan solution was measured

at 570 nm using a microplate reader.

IC50 Determination: The concentration of the compound that caused a 50% reduction in cell

viability (IC50) was calculated from the dose-response curves.
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Caption: General workflow of a structure-activity relationship (SAR) study.
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Caption: Hypothetical intrinsic apoptosis signaling pathway induced by cytotoxic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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